Product packaging for Methyl benzyl(4-chlorobutyl)carbamate(Cat. No.:CAS No. 917967-73-8)

Methyl benzyl(4-chlorobutyl)carbamate

Cat. No.: B15172240
CAS No.: 917967-73-8
M. Wt: 255.74 g/mol
InChI Key: CYSLNTKTLGMTAW-UHFFFAOYSA-N
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Description

Methyl benzyl(4-chlorobutyl)carbamate is a synthetic organic compound belonging to the carbamate class, characterized by the general structure R₂NC(O)OR' . This molecule features a carbamate functional group where the nitrogen atom is substituted with a benzyl group and a 4-chlorobutyl chain, while the ester is a methyl group. Carbamates are widely recognized in organic synthesis for their versatility, particularly as protective groups for amines and as key intermediates in constructing more complex molecular architectures . The 4-chlorobutyl side chain presents a reactive handle for further functionalization, making this reagent a valuable building block in medicinal chemistry and chemical biology research. Main Applications and Research Value: The primary research application of this compound is expected to be as a multifunctional synthetic intermediate. The chlorobutyl moiety can undergo various nucleophilic substitution reactions, allowing researchers to extend the carbon chain or introduce heteroatoms . Concurrently, the benzyl carbamate (Cbz) group is a well-established protecting group for amines; it can be installed onto a primary amine and later removed under conditions such as catalytic hydrogenation or with Lewis acids, regenerating the original amine in high yield . This dual functionality makes it a potential precursor in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and novel materials. Furthermore, structurally similar carbamates are investigated for their biological activity, though this specific compound is intended for synthetic applications only . Handling and Safety: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, personal use, or any form of human consumption . Like many organic compounds containing reactive functional groups, it may exhibit toxicity and requires careful handling. Researchers should consult the safety data sheet (SDS) prior to use and conduct all experiments using appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO2 B15172240 Methyl benzyl(4-chlorobutyl)carbamate CAS No. 917967-73-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917967-73-8

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl N-benzyl-N-(4-chlorobutyl)carbamate

InChI

InChI=1S/C13H18ClNO2/c1-17-13(16)15(10-6-5-9-14)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3

InChI Key

CYSLNTKTLGMTAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CCCCCl)CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Methyl Benzyl 4 Chlorobutyl Carbamate and Analogous N,n Disubstituted Carbamates

Strategies for O-Methyl Carbamate (B1207046) Formation

The initial step in forming the target molecule and its analogs is the creation of the methyl carbamate backbone. This can be accomplished through several key synthetic routes.

Direct Synthesis from Methanol (B129727) and Carbamide Sources (e.g., urea (B33335), dimethyl carbonate)

A primary and economically viable route for methyl carbamate synthesis involves the direct reaction of methanol with accessible carbamide sources like urea or dimethyl carbonate (DMC). The urea methanolysis process, for instance, is an established method where urea reacts with methanol to produce methyl carbamate and ammonia (B1221849). This reaction can be performed in the presence or absence of a catalyst, with conditions typically involving temperatures between 120-200°C and pressures of 0.1-3.0 MPa. The removal of the ammonia byproduct is crucial as it can shift the reaction equilibrium. Various catalysts, including solid bases and zinc compounds, have been explored to improve reaction rates and yields.

Alternatively, dimethyl carbonate serves as an effective carbonylating agent for amines to produce carbamates. Ce-based complex oxides have shown promise in catalyzing the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate, indicating the utility of DMC as a precursor.

Carbamide SourceKey FeaturesTypical ConditionsRef.
Urea Low-cost, readily available raw materials.120-200°C, 0.1-3.0 MPa, with or without catalyst.
Dimethyl Carbonate "Green" chemical, acts as a safe substitute for phosgene (B1210022).Catalytic, conditions vary with catalyst and substrate.

One-Pot Syntheses from Amines, Carbon Dioxide, and Methanol (e.g., CeO2 catalysis for methyl benzylcarbamate)

One-pot syntheses provide a more streamlined and atom-economical approach by combining an amine, carbon dioxide (CO2), and an alcohol in a single reaction vessel. This method avoids the use of hazardous reagents like phosgene. Cerium oxide (CeO2) has been identified as an effective and reusable heterogeneous catalyst for this transformation.

In a notable example, the one-pot synthesis of methyl benzylcarbamate from benzylamine (B48309), CO2, and methanol over a CeO2 catalyst achieved a 92% yield at over 99% benzylamine conversion without the need for dehydrating agents. The reaction is typically performed under pressure (e.g., 5 MPa of CO2) and elevated temperature (e.g., 423 K). Mechanistic suggestions propose that the reaction may proceed through the formation of dimethyl carbonate or a precursor thereof, which then reacts with the amine. Basic catalysts, such as cesium carbonate, are also effective in promoting the direct synthesis of carbamates from amines, CO2, and alcohols under mild conditions.

Catalyst / PromoterAmine SubstrateKey AdvantageReported YieldRef.
CeO2 BenzylamineHigh yield, reusable catalyst, no dehydrating agent needed.92%
Cesium Carbonate Various aliphatic aminesHalogen-free, mild conditions (2.5 MPa CO2).Good
DBU Primary & Secondary aminesFast, catalyst-free, continuous-flow process.45-92%

Transcarbamoylation Reactions Utilizing Methyl Carbamate as a Donor

Transcarbamoylation, also known as transurethanization, is a versatile reaction where a carbamate group is transferred from a donor molecule, such as methyl carbamate, to an alcohol or amine. This method is particularly useful for synthesizing more complex carbamates and for modifying polymers like polyurethanes under mild conditions.

The reaction can be catalyzed by various agents, including tin compounds, bismuth triflate, and organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). For example, tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate proceeds smoothly at 90°C. Recent studies have highlighted that the reaction can be efficient even at temperatures below 70°C with a soft base, offering a green alternative to isocyanate-based syntheses. Methyl carbamate is an economical donor with broad functional group tolerance.

Introduction of N-Substituents via Alkylation and Amination

Once a primary or secondary carbamate intermediate like methyl benzylcarbamate is formed, the final step towards synthesizing a N,N-disubstituted carbamate such as methyl benzyl(4-chlorobutyl)carbamate is the introduction of the second substituent on the nitrogen atom.

N-Alkylation of Pre-formed Carbamate Intermediates with Alkyl Halides

The most direct method for introducing the second N-substituent is the N-alkylation of a pre-formed N-monosubstituted carbamate. This reaction involves treating the carbamate with an alkyl halide in the presence of a base. For the synthesis of this compound, this would involve the N-alkylation of methyl benzylcarbamate with a 4-chlorobutyl halide, such as 1-bromo-4-chlorobutane (B103958).

A highly efficient and selective protocol for this transformation utilizes cesium carbonate (Cs2CO3) as the base and tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst in a solvent like N,N-dimethylformamide (DMF). This system allows for the exclusive N-alkylation of both aliphatic and aromatic carbamates in high yields under mild conditions. The use of a strong and soluble base like cesium carbonate is often crucial for achieving good results. This method is a general and useful route for creating tertiary amines and their derivatives from secondary precursors.

Utilization of Carbamoylimidazolium Salts as N,N-Disubstituted Carbamoylating Reagents

An alternative strategy involves the use of pre-activated carbamoylating agents. Carbamoylimidazolium salts serve as efficient N,N-disubstituted carbamoylating reagents. These stable, crystalline salts are readily prepared by treating a secondary amine with N,N'-carbonyldiimidazole (CDI), followed by methylation with an agent like iodomethane.

The resulting carbamoylimidazolium salt is a highly reactive electrophile due to the "imidazolium effect," which enhances its ability to transfer the carbamoyl (B1232498) group. These salts react efficiently with various nucleophiles, including alcohols, phenols, and thiols, to produce the corresponding carbamates and thiocarbamates in high yields, often without the need for chromatographic purification. This method provides a versatile and practical route for the synthesis of diverse N,N-disubstituted carbamates.

Reaction with N-Substituted Carbamoyl Chlorides

A versatile method for preparing N,N-disubstituted carbamates involves the use of N,N-disubstituted carbamoyl chlorides as key intermediates. This approach separates the formation of the nitrogen-carbonyl bond from the final esterification step. The synthesis begins with the reaction of a secondary amine with a phosgene equivalent to generate the carbamoyl chloride, which is then reacted with an alcohol to yield the target carbamate.

For the synthesis of this compound, the required intermediate would be benzyl(4-chlorobutyl)carbamoyl chloride. This intermediate is synthesized by reacting benzyl(4-chlorobutyl)amine with a carbonylating agent. A convenient one-pot procedure avoids the use of highly toxic phosgene by employing reagents like chlorocarbonylsulfenyl chloride. The secondary amine reacts with chlorocarbonylsulfenyl chloride in an aprotic solvent, such as dichloromethane, to produce the desired N,N-disubstituted carbamoyl chloride.

Once the benzyl(4-chlorobutyl)carbamoyl chloride is formed, it is reacted with methanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion and affording the final product, this compound. Lewis acids, such as zinc chloride, can also catalyze this type of C-O bond formation between carbamoyl chlorides and alcohols.

Specific Approaches for Incorporating the Benzyl (B1604629) Moiety

The introduction of the benzyl group onto the carbamate nitrogen can be achieved through several distinct synthetic routes. These methods include direct synthesis from benzylamine, N-alkylation of a pre-formed carbamate with a benzyl halide, or through a rearrangement reaction.

Direct Incorporation of Benzylamine in Carbamate Synthesis

The most direct method for incorporating the benzyl group is to start with benzylamine or a derivative thereof. In a common approach, a secondary amine, such as N-benzyl-4-chlorobutylamine, is reacted with a chloroformate ester. For the target compound, this would involve the reaction of N-benzyl-4-chlorobutylamine with methyl chloroformate. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion. acs.org The reaction is typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the HCl generated during the reaction. udayton.edugoogle.com

Alternatively, benzylamine itself can be used as the starting material. It can first be alkylated to form N-benzyl-4-chlorobutylamine, followed by the reaction with methyl chloroformate as described above. Another pathway involves reacting benzylamine with a pre-formed chloroformate derived from 4-chlorobutanol.

The general reaction is highly efficient for producing carbamates from primary and secondary amines. udayton.edu For example, various benzylamine derivatives can be reacted with ethyl chloroformate to produce a range of ethyl benzyl carbamates, demonstrating the versatility of this addition-elimination reaction. wikipedia.org

N-Alkylation with Benzyl Halides

An alternative strategy involves forming the N-benzyl bond via alkylation of a pre-existing carbamate. This method is suitable when the corresponding N-H or N-unsubstituted carbamate is readily available. For the synthesis of this compound, the precursor would be methyl (4-chlorobutyl)carbamate.

This precursor is treated with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. researchgate.net Strong bases like sodium hydride have been used, but milder conditions employing cesium carbonate (Cs₂CO₃) in combination with tetrabutylammonium iodide (TBAI) have proven to be highly selective and efficient. epa.gov This protocol allows for the exclusive N-alkylation of both aliphatic and aromatic carbamates in high yields, avoiding common side reactions like overalkylation. organic-chemistry.org The reaction proceeds via deprotonation of the carbamate nitrogen, forming a nucleophilic anion that subsequently displaces the halide from the benzyl group.

Precursor CarbamateAlkylating AgentBase/AdditiveSolventProduct
Methyl (4-chlorobutyl)carbamateBenzyl bromideCs₂CO₃ / TBAIDMFThis compound
Ethyl carbamateBenzyl chlorideNaHTHFEthyl benzylcarbamate
Benzyl carbamateIsopropyl bromideCs₂CO₃ / TBAIDMFBenzyl N-isopropylcarbamate

Hofmann Rearrangement for Benzyl Carbamate Formation

The Hofmann rearrangement provides an indirect yet powerful method for forming a carbamate from a primary amide with one less carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate, which can be "trapped" by an alcohol to yield a carbamate. organic-chemistry.org

To incorporate a benzyl moiety using this method, one could start with an amide containing the desired R-group that will migrate. For instance, starting with 2-phenylacetamide, treatment with bromine and a base like sodium hydroxide (B78521) in the presence of an alcohol (e.g., a solution containing 4-chlorobutanol and methanol) could theoretically lead to the formation of the isocyanate. However, a more practical approach involves trapping the isocyanate with benzyl alcohol. For example, the Hofmann rearrangement of pentanamide (B147674) using a reagent like N-bromoacetamide (NBA) and lithium methoxide (B1231860) in the presence of benzyl alcohol would generate benzyl butylcarbamate. organic-chemistry.orgorganic-chemistry.org

The key step is the 1,2-shift of the alkyl or aryl group from the carbonyl carbon to the nitrogen, displacing a bromide ion and forming an isocyanate. wikipedia.org This isocyanate is then subject to nucleophilic attack by the alcohol solvent. If benzyl alcohol is used as the trapping agent, a benzyl carbamate is formed. This method is particularly valuable for creating N-protected amines. organic-chemistry.org

Directed Syntheses for the 4-Chlorobutyl Moiety

The 4-chlorobutyl group is a key structural feature that requires specific synthetic methods for its incorporation. A particularly elegant and efficient method involves the ring-opening of a cyclic precursor.

Selective Ring-Opening of N-Alkyl Pyrrolidines with Chloroformates to Yield 4-Chlorobutyl Carbamates

The reaction between N-alkyl pyrrolidines and chloroformates can proceed via two competitive pathways: N-dealkylation or ring-opening. acs.org The selective ring-opening of the pyrrolidine (B122466) ring provides a direct route to N-substituted 4-chlorobutyl carbamates. acs.org This transformation is initiated by the nucleophilic attack of the pyrrolidine nitrogen on the chloroformate, forming a quaternary ammonium (B1175870) intermediate. The subsequent step involves the attack of the chloride ion, which can either attack the N-alkyl group (leading to dealkylation) or one of the ring's α-carbons (leading to ring-opening). acs.org

Crucially, the outcome of the reaction is highly dependent on the nature of the substituent on the nitrogen atom. nih.gov Studies have shown that when the substituent is a small alkyl group like methyl or ethyl, the reaction selectively proceeds through the ring-opening pathway to yield the corresponding 4-chlorobutyl carbamate. acs.org In contrast, a bulkier or more stable substituent, such as a benzyl group, directs the reaction exclusively toward the N-dealkylation pathway. acs.org

Therefore, to synthesize the 4-chlorobutyl moiety for this compound, one would react an N-alkyl pyrrolidine (where the alkyl group is not benzyl) with the appropriate chloroformate. For instance, reacting N-methylpyrrolidine with benzyl chloroformate would yield benzyl methyl(4-chlorobutyl)carbamate. Similarly, reacting N-benzylpyrrolidine with methyl chloroformate would result in N-debenzylation to form methyl 1-pyrrolidinecarboxylate, not the desired ring-opened product. acs.org This selectivity makes the ring-opening reaction a precise tool for generating the 4-chlorobutyl carbamate structure, provided the correct N-substituted pyrrolidine is chosen as the starting material.

Table: Reaction of N-Alkyl Pyrrolidines with Chloroformates

N-Substituent (Pyrrolidine) Chloroformate Major Product Pathway Reference
Methyl Phenyl Chloroformate Phenyl methyl(4-chlorobutyl)carbamate Ring-Opening acs.org
Ethyl Phenyl Chloroformate Phenyl ethyl(4-chlorobutyl)carbamate Ring-Opening acs.org
Benzyl Phenyl Chloroformate Phenyl 1-pyrrolidinecarboxylate N-Dealkylation acs.org
Methyl Benzyl Chloroformate Benzyl methyl(4-chlorobutyl)carbamate Ring-Opening acs.org

Influence of N-Substituent on Reaction Pathway (e.g., N-methyl, N-ethyl vs. N-benzyl pyrrolidine)

The nature of the substituent on the nitrogen atom of a tertiary amine can profoundly influence the outcome of reactions with acylating agents like chloroformates. Studies on N-alkyl pyrrolidines reveal a competitive relationship between N-dealkylation and ring-opening pathways, dictated by the identity of the N-substituent. This divergence in reactivity is critical when designing syntheses of complex carbamates.

Research has shown that when N-alkyl pyrrolidines are treated with chloroformates, the reaction can proceed via two distinct pathways:

N-Dealkylation: The N-substituent is cleaved, leaving a pyrrolidine carbamate.

Ring-Opening: The pyrrolidine ring is opened to form a 4-chlorobutyl carbamate derivative.

A key study demonstrated that the pathway is highly dependent on the N-substituent. nih.gov N-methyl and N-ethyl pyrrolidines predominantly undergo a selective ring-opening reaction to yield the corresponding 4-chlorobutyl carbamates. In contrast, N-benzyl pyrrolidine exclusively follows the N-dealkylation pathway. nih.gov This substituent-dependent outcome is supported by computational calculations, which indicate a difference in the energy barriers of the transition states for the two pathways. nih.gov

The general tendency for the cleavage of N-substituents from tertiary amines by reagents like ethyl chloroformate follows the order: benzyl > allyl > methyl > ethyl > other alkyl groups. jst.go.jp This trend highlights the relative lability of the benzyl group, which is readily cleaved, thus favoring the dealkylation pathway for N-benzyl pyrrolidine. Conversely, the greater stability of N-methyl and N-ethyl groups directs the reaction toward the alternative ring-opening mechanism, providing a valuable route to 1,4-bifunctional compounds like 4-chlorobutyl carbamates. nih.gov

Table 1: Influence of N-Substituent on the Reaction of N-Alkyl Pyrrolidines with Chloroformates

N-SubstituentPredominant Reaction PathwayProduct TypeReference
N-MethylRing-Opening4-Chlorobutyl carbamate nih.gov
N-EthylRing-Opening4-Chlorobutyl carbamate nih.gov
N-BenzylN-DealkylationPyrrolidine carbamate nih.gov

Reaction with 4-Chlorobutyl Carbonochloridate (B8618190)

A direct and conventional method for the synthesis of N,N-disubstituted carbamates involves the acylation of a secondary amine with a suitable chloroformate, also known as a carbonochloridate. To synthesize this compound, this would involve the reaction of N-benzylmethylamine with 4-chlorobutyl carbonochloridate.

This reaction is a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of the chloroformate. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate.

The general reaction is as follows:

N-benzylmethylamine + 4-Chlorobutyl carbonochloridate → this compound + HCl

This method is widely applicable for the preparation of various carbamates from primary and secondary amines. The reaction of cholesteryl chloroformate with amines, for instance, gives practically quantitative yields of the corresponding N-substituted cholesteryl carbamates, demonstrating the high efficiency of this synthetic approach. cdnsciencepub.com The reactivity of the chloroformate is a key factor, and the presence of the terminal chloro group on the butyl chain in 4-chlorobutyl carbonochloridate generally does not interfere with the primary carbamoylation reaction, provided that appropriate reaction conditions are maintained. The resulting product retains the 4-chlorobutyl moiety, which can be used for subsequent chemical modifications.

Table 2: Representative Reaction Conditions for Carbamate Synthesis from Amines and Chloroformates

Amine SubstrateChloroformateBase/SolventProductGeneral Yield
Secondary AmineAlkyl ChloroformatePyridine or Triethylamine / DichloromethaneN,N-disubstituted carbamateGood to Excellent
Primary/Secondary AmineCholesteryl ChloroformateEtherN-substituted cholesteryl carbamateNearly Quantitative cdnsciencepub.com
N-benzylmethylamine4-Chlorobutyl carbonochloridateTriethylamine / THFThis compoundHigh (Expected)

Direct N-Alkylation with 4-Chlorobutyl Halide Precursors

An alternative strategy for synthesizing N,N-disubstituted carbamates, including this compound, is the direct N-alkylation of a pre-formed N-monosubstituted carbamate. This pathway involves preparing a secondary carbamate, such as methyl benzylcarbamate, and subsequently introducing the 4-chlorobutyl group onto the nitrogen atom.

A highly efficient and selective protocol for this transformation utilizes a combination of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) in a solvent like dimethylformamide (DMF). researchgate.netepa.gov In this method, the secondary carbamate is deprotonated by the base (cesium carbonate) to form a carbamate anion. The presence of TBAI facilitates the reaction, likely through a phase-transfer mechanism or by in-situ generation of a more reactive alkyl iodide. The carbamate anion then acts as a nucleophile, attacking the 4-chlorobutyl halide (e.g., 1-bromo-4-chlorobutane or 1,4-dichlorobutane) in an Sₙ2 reaction to yield the final N,N-disubstituted product.

This protocol is noted for its mild conditions and high selectivity, offering excellent yields for a variety of aliphatic and aromatic N-alkyl carbamates. researchgate.netepa.gov It avoids many of the harsh conditions or side reactions associated with other alkylation methods. The use of cesium carbonate is often advantageous over other bases due to its solubility and higher basicity in organic solvents. researchgate.net

Table 3: Conditions for Selective N-Alkylation of Carbamates

Carbamate SubstrateAlkylating AgentReagentsSolventOutcomeReference
Secondary CarbamateAlkyl HalideCs₂CO₃, TBAIDMFHigh yield of N-alkylated carbamate researchgate.netepa.gov
Methyl benzylcarbamate1-bromo-4-chlorobutaneCs₂CO₃, TBAIDMFThis compound(Inferred)

Strategic Applications in Advanced Organic Synthesis

Utility as Versatile Building Blocks in Multistep Syntheses

The arrangement of functional groups in Methyl benzyl(4-chlorobutyl)carbamate makes it a valuable intermediate for creating more elaborate chemical structures. The presence of two distinct reactive sites on a simple four-carbon chain allows for sequential, controlled modifications.

Employment as 1,4-Bifunctional Compounds

This compound is structurally a 1,4-bifunctional compound. This classification arises from the presence of two distinct reactive centers at either end of its butyl chain: an electrophilic carbon atom bonded to chlorine and a nitrogen atom that, once deprotected, becomes nucleophilic.

The key functionalities are:

An Electrophilic Site: The terminal chlorine atom makes the C-4 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of carbon, oxygen, nitrogen, or sulfur-based nucleophiles, effectively elongating or modifying the carbon skeleton.

A Protected Nucleophilic Site: The nitrogen atom is temporarily rendered non-reactive by the benzyl (B1604629) carbamate (B1207046) (Cbz) group. This protecting group can be selectively removed at a later synthetic stage to reveal a primary amine, which can then participate in nucleophilic reactions, such as acylation or alkylation.

This dual reactivity allows for a programmed, stepwise approach to synthesis, where one end of the molecule can be modified while the other remains inert, and vice versa.

Precursors for the Construction of Complex Molecular Architectures

The bifunctional nature of compounds like this compound makes them ideal starting materials for constructing complex molecules, particularly heterocyclic systems. The 1,4-relationship between the chloro group and the protected amine is perfectly suited for forming five-membered rings, such as pyrrolidines, which are common motifs in pharmaceuticals and natural products.

A general synthetic strategy could involve:

Nucleophilic substitution at the chloromethyl group to introduce a desired side chain or anchor the molecule to a solid support.

Deprotection of the Cbz-protected amine to liberate the free amine.

Intramolecular cyclization , where the newly freed amine acts as a nucleophile, attacking an electrophilic center introduced in the first step or another part of the molecule to form a cyclic structure.

This controlled, sequential reactivity is fundamental in multi-step synthesis, minimizing the formation of unwanted byproducts and allowing for the methodical assembly of complex molecular frameworks. The synthesis of various heterocyclic compounds, such as diazepines and oxazepines, often relies on building blocks that possess strategically placed electrophilic and nucleophilic centers. semanticscholar.orgresearchgate.net

Role of Carbamates as Nitrogen Protecting Groups

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The benzyl carbamate, or Cbz group, present in this compound is one of the most well-established protecting groups for amines.

Benzyl Carbamate as a Protecting Group for Primary Amines

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for primary and secondary amines. total-synthesis.com Its primary function is to decrease the nucleophilicity and basicity of the amine nitrogen. By converting the amine into a carbamate, the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less reactive towards electrophiles and acids. chemmethod.com

Key features of the Cbz group include its stability under a range of reaction conditions, including basic and mildly acidic environments, making it compatible with many common synthetic transformations. ijacskros.com This stability allows chemists to perform modifications on other parts of a molecule, such as the chloro group in this compound, without affecting the protected amine.

Strategies for Introduction of Benzyloxycarbonyl (Cbz) Protecting Groups

The Cbz group is typically introduced by treating an amine with a suitable reagent that acts as a source of the benzyloxycarbonyl moiety. The most common and traditional method involves the use of benzyl chloroformate (Cbz-Cl). total-synthesis.comijacskros.com This reaction is often performed under Schotten-Baumann conditions, which involve an aqueous base to neutralize the HCl byproduct generated during the reaction. total-synthesis.com Several reagents and conditions can be employed for this transformation, each with specific advantages.

ReagentTypical ConditionsNotes
Benzyl chloroformate (Cbz-Cl)Aqueous base (e.g., NaHCO₃, Na₂CO₃) or organic base (e.g., pyridine, Et₃N) in an organic solvent. total-synthesis.comijacskros.comThe most common and cost-effective method.
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)Organic base (e.g., Et₃N, DIPEA) in solvents like CH₂Cl₂, THF, or DMF. total-synthesis.comAn activated ester that offers an alternative to Cbz-Cl, often used for more sensitive substrates.
Dibenzyl dicarbonate (B1257347) ((Cbz)₂O)Typically requires a base; similar conditions to Cbz-Cl. total-synthesis.comAn analogue to Boc-anhydride (Boc₂O), can sometimes offer milder reaction conditions.
Benzyl 2,2,2-trichloroacetimidateAcid catalyst; mild conditions.Useful for sensitive substrates where basic conditions are not suitable.

This table is based on established methods for Cbz protection in organic synthesis. total-synthesis.com

Lewis Acid-Mediated Deprotection Methodologies

While the classic method for removing the Cbz group is catalytic hydrogenolysis (H₂ with a palladium catalyst), this method is not compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing groups. total-synthesis.com In such cases, alternative deprotection strategies are required. Lewis acid-mediated deprotection offers a viable, non-reductive pathway for Cbz cleavage.

The mechanism of Lewis acid-catalyzed deprotection generally involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamate. This coordination weakens the C-O bond, facilitating its cleavage and the eventual release of the free amine after decarboxylation. acsgcipr.org A variety of Lewis acids can effect this transformation, often requiring stoichiometric amounts. acsgcipr.org

Lewis AcidConditionsNotes
Trimethylsilyl iodide (TMSI)Aprotic solvent (e.g., CH₂Cl₂, CH₃CN).A powerful reagent, but can generate reactive benzyl iodide as a byproduct.
Aluminum chloride (AlCl₃)Often used with a scavenger or in a specific solvent system like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).A cost-effective and scalable method that shows good functional group tolerance.
Boron trifluoride etherate (BF₃·OEt₂)Used with a scavenger such as mercaptoacetic acid. acs.orgCatalytic amounts can be effective for deprotection. acs.org
Iron(III) chloride (FeCl₃)Can be used catalytically for deprotection under specific conditions. acsgcipr.orgacs.orgAn inexpensive and environmentally more benign option. acs.org

This table summarizes various Lewis acid-based methods for carbamate deprotection. acsgcipr.orgacs.org These methods provide important alternatives to hydrogenolysis, enhancing the versatility of the Cbz protecting group in complex synthetic campaigns. organic-chemistry.org

Intermediate in Specific Chemical Transformations

This compound serves as a versatile intermediate in a variety of advanced organic syntheses. Its bifunctional nature, possessing both a reactive chlorobutyl group and a carbamate moiety, allows for its participation in several key chemical transformations. These reactions leverage the distinct reactivity of each functional group to construct more complex molecular architectures, finding utility in the synthesis of fine chemicals, functionalized amines, and polymeric materials.

Carbamate-Urea Exchange Reactions.

Carbamate-urea exchange reactions represent a significant pathway in the derivatization of amines and the synthesis of substituted ureas. While direct literature on this compound in this specific context is not prevalent, the principles of transcarbamoylation are well-established and applicable. This process typically involves the reaction of a carbamate with an amine, often catalyzed by Lewis acids or bases, to yield a urea (B33335) and an alcohol.

In the case of this compound, a potential exchange reaction with a primary or secondary amine (R¹R²NH) would lead to the formation of a substituted urea and methanol (B129727). Such reactions are crucial in the synthesis of various biologically active compounds and materials. For instance, Zirconium(IV)-catalyzed exchange processes have been developed for the synthesis of both carbamates and ureas from dialkyl carbonates and carbamates, highlighting the utility of such transformations. Microwave acceleration has also been shown to enhance the efficiency of these exchange reactions.

The general transformation can be represented as follows:

Reaction Scheme: Carbamate-Urea Exchange

ReactantProductCatalyst (Example)
This compoundN-benzyl-N-(4-chlorobutyl)-N',N'-dialkylureaZirconium(IV) compounds
Amine (R¹R²NH)Methanol

This exchange provides a pathway to introduce diverse functionalities into the molecule, starting from the carbamate precursor. The resulting urea derivative retains the reactive 4-chlorobutyl group, which can be further modified in subsequent synthetic steps.

Functionalization of Amines via Carbamate Intermediates.

The carbamate group in this compound can be considered a protecting group for the benzylamine (B48309) moiety. This allows for selective reactions at the chlorobutyl terminus, followed by subsequent transformation or removal of the carbamate group to yield a functionalized amine. The 4-chlorobutyl group provides a reactive handle for introducing a wide array of substituents through nucleophilic substitution reactions.

For example, the terminal chlorine atom can be displaced by various nucleophiles, such as other amines, azides, cyanides, or thiolates, to introduce new functional groups. This strategy is valuable for the synthesis of complex amines with tailored properties.

A significant application of such haloalkyl carbamates is in the synthesis of cyclic amines. Intramolecular cyclization can occur through the nucleophilic attack of the carbamate nitrogen (after deprotonation) or a suitably introduced nucleophile on the electrophilic chlorobutyl chain. This approach is a common strategy for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

The bifunctional nature of 4-chlorobutyl carbamates, in general, makes them valuable 1,4-bifunctional building blocks in organic synthesis. These compounds can be synthesized through methods such as the selective ring-opening of N-alkyl pyrrolidines with chloroformates.

ReagentResulting Functional GroupPotential Application
Primary/Secondary AmineTertiary/Quaternary AmineSynthesis of complex amines
Sodium AzideAlkyl AzidePrecursor for amines via reduction
Sodium CyanideAlkyl NitrilePrecursor for carboxylic acids or amines
Sodium ThiolateThioetherIntroduction of sulfur-containing moieties

Role as Reactive Intermediates in Polymer and Textile Chemistry.

The dual functionality of this compound lends itself to applications in polymer and textile chemistry, where it can act as a monomer, cross-linking agent, or surface modifier.

In polymer chemistry, the compound can potentially be used in the synthesis of polyurethanes. Although the traditional route to polyurethanes involves the reaction of diisocyanates with polyols, alternative non-isocyanate routes are of growing interest. One such approach is the polycondensation of dicarbamates with diols. This compound, with its reactive chloro group, could be modified to a diol or a dicarbamate and then polymerized. For instance, conversion of the chloro-group to a hydroxyl group would yield a molecule that could react with a dicarbamate, or dimerization through the chloro-groups could precede formation of a dicarbamate for subsequent polymerization.

In textile chemistry, carbamate derivatives have been investigated as finishing agents. For example, reaction products of alkyl carbamates with aldehydes like glutaraldehyde (B144438) have been used to impart wrinkle-resistance and durable-press properties to cellulosic fabrics without the release of formaldehyde. The reactive nature of the chlorobutyl group in this compound could allow it to be grafted onto textile surfaces, such as cotton, which contains nucleophilic hydroxyl groups. This covalent attachment could modify the surface properties of the fabric, potentially imparting hydrophobicity, flame retardancy, or antimicrobial characteristics, depending on the nature of the carbamate.

Application AreaPotential Role of this compoundResulting Product/Effect
Polymer SynthesisMonomer or cross-linking agentPolyurethanes or other functional polymers
Textile FinishingSurface modifying agentFabrics with enhanced properties (e.g., wrinkle resistance, hydrophobicity)

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly moving away from traditional synthetic methods that rely on hazardous reagents and generate significant waste. For the synthesis of carbamates like Methyl benzyl(4-chlorobutyl)carbamate, several green and sustainable approaches are being actively investigated.

One of the most promising strategies involves the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. nih.gov Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene (B1210022). frontiersin.org Direct carboxylation of amines with CO₂ presents a much safer and more environmentally benign alternative. nih.gov Research is focused on developing efficient catalytic systems, including the use of ionic liquids and polymer-supported bases, to facilitate this transformation under mild conditions. nih.govyoutube.com For instance, a three-component coupling of an amine, CO₂, and an alkyl halide can yield carbamates efficiently. acs.org

Biocatalysis offers another powerful tool for sustainable carbamate synthesis. Enzymes, such as lipases and esterases, can catalyze the formation of carbamates with high selectivity and under mild, aqueous conditions, minimizing the use of organic solvents. nih.gov The promiscuous aminolysis activity of certain esterases has been successfully exploited for the synthesis of a variety of carbamates. nih.gov

Furthermore, the principles of flow chemistry are being applied to carbamate production to enhance safety, efficiency, and scalability. masterorganicchemistry.comrsc.org Continuous flow processes can enable precise control over reaction parameters, reduce reaction times, and allow for the safe handling of reactive intermediates. masterorganicchemistry.com Coupling biocatalysis with flow reactions is an emerging area that combines the advantages of both approaches. nih.govrsc.org

Green Synthesis ApproachKey AdvantagesRepresentative Catalyst/System
CO₂ Utilization Renewable feedstock, reduced toxicityIonic Liquids, Polymer-supported DBU
Biocatalysis High selectivity, mild conditions, aqueous mediaLipases, Esterases (e.g., PestE)
Flow Chemistry Enhanced safety, scalability, precise controlContinuous flow reactors
Atom-Economic Reactions High efficiency, minimal wasteLa₂O₃/SiO₂ catalyzed reaction of ureas and organic carbonates

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the carbamate functional group and the presence of a chlorobutyl chain in this compound open up numerous possibilities for novel chemical transformations.

The nitrogen atom of the carbamate can be involved in a variety of reactions. For instance, N-substituted carbamates can undergo novel cycloaddition reactions to form complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry. The exploration of photoredox catalysis could also unveil new reaction pathways, enabling, for example, the functionalization of the benzyl (B1604629) group or the alkyl chain under mild conditions.

The chloroalkyl moiety serves as a handle for a wide range of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, leading to a library of derivatives with potentially interesting biological or material properties. Furthermore, intramolecular cyclization reactions could be explored, where the carbamate nitrogen or another nucleophile displaces the chloride to form cyclic structures.

Recent advancements in C-H activation chemistry provide another exciting avenue for research. The selective functionalization of the various C-H bonds within the this compound molecule could lead to the development of highly efficient and atom-economical synthetic routes to novel derivatives.

Advanced Mechanistic Studies Utilizing Spectroscopic and In Situ Techniques

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. The application of advanced spectroscopic and in situ techniques can provide invaluable insights into the formation and transformation of carbamates.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reaction progress. frontiersin.org These techniques can help identify transient intermediates and provide kinetic data, leading to a more complete picture of the reaction pathway. frontiersin.org For example, in situ infrared techniques have been vital in elucidating the reaction mechanisms of both chemical and electrochemical CO₂ reduction, providing information on reaction intermediates and catalyst deactivation. frontiersin.org

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. Kinetic NMR studies can provide detailed information about reaction rates and orders, helping to distinguish between different proposed mechanisms. The use of advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can also help to characterize complex reaction mixtures and identify interactions between different species.

Computational and experimental mechanistic analysis has been used to investigate the role of intermediates in carbamate formation. For example, studies on the use of guanidine-CO₂ adducts have shown that the zwitterionic adduct is not a direct carboxylation agent, but rather CO₂ dissociates before a concerted carboxylation occurs. acs.org

Expanding Derivatization Strategies for Diverse Fine Chemical Synthesis

The structural features of this compound make it an excellent platform for the synthesis of a diverse range of fine chemicals. The carbamate group can act as a directing group in organic synthesis, controlling the regioselectivity of reactions at other parts of the molecule.

The benzyl group can be modified through aromatic substitution reactions or removed under specific conditions to reveal a primary carbamate. The chlorobutyl chain is particularly amenable to derivatization through substitution with a wide array of nucleophiles, including amines, thiols, azides, and carboxylates. This allows for the straightforward synthesis of a large library of compounds with varying functionalities and potential applications.

Furthermore, the carbamate moiety itself can be transformed. For instance, reduction of the carbamate can yield the corresponding methylamine (B109427) derivative. The development of general strategies for the diversification of complex molecules, including the derivatization of hydroxyl groups to carbamates, highlights the importance of this functional group in creating molecular diversity. masterorganicchemistry.com

Derivatization SitePotential ReagentsResulting Functional Group
Chlorobutyl Chain Amines, Thiols, Azides, CarboxylatesSubstituted amines, thioethers, alkyl azides, esters
Benzyl Group Electrophiles (e.g., HNO₃/H₂SO₄)Nitrated aromatic ring
Carbamate Group Reducing agents (e.g., LiAlH₄)N-methyl-N-benzyl-4-chlorobutylamine

Integration of Computational Chemistry for Predictive Design of Carbamate-Based Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. In the context of carbamate chemistry, computational methods can be used to design novel reactions and optimize existing ones.

Quantum mechanical calculations, such as density functional theory (DFT), can be employed to investigate reaction mechanisms in detail. acs.org By calculating the energies of reactants, transition states, and products, researchers can gain a deeper understanding of reaction pathways and identify the factors that control reactivity and selectivity. This knowledge can then be used to design more efficient catalysts and reaction conditions.

Molecular dynamics simulations can be used to study the behavior of carbamate-containing molecules in different environments, such as in solution or at interfaces. nih.gov This can provide insights into solvation effects and intermolecular interactions, which can have a significant impact on reactivity.

Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is an emerging area with great potential. By training algorithms on large datasets of reaction data, it may be possible to predict the outcomes of new reactions with high accuracy, accelerating the discovery of novel transformations and the optimization of synthetic routes.

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